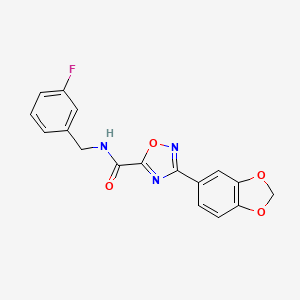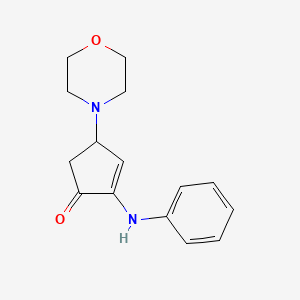![molecular formula C14H14N6O3 B11491644 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11491644.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features both benzimidazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole moiety, followed by the introduction of the ethyl linker and subsequent attachment of the pyrazole ring. The nitro group is usually introduced via nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzimidazole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl functionalities.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole and pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide: shares structural similarities with other benzimidazole and pyrazole derivatives.
Ethyl 3-(furan-2-yl)propionate: Another compound with a heterocyclic ring system, used in different applications.
Ethyl acetoacetate: A simpler compound used in organic synthesis, showcasing different reactivity due to its keto-enol tautomerism.
Uniqueness
The uniqueness of this compound lies in its combination of benzimidazole and pyrazole rings, along with the nitro group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N6O3 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H14N6O3/c21-14(9-19-8-6-13(18-19)20(22)23)15-7-5-12-16-10-3-1-2-4-11(10)17-12/h1-4,6,8H,5,7,9H2,(H,15,21)(H,16,17) |
InChI Key |
WBAMNIRAXCRGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11491571.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11491578.png)
![3-methyl-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11491579.png)
![methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate](/img/structure/B11491584.png)
![N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11491588.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl 2-methylpropanoate](/img/structure/B11491606.png)
![Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11491627.png)
![N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B11491634.png)
![ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11491642.png)
![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11491645.png)
![2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11491646.png)

![N,N-diethyl-2-oxo-2-(1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indol-3-yl)acetamide](/img/structure/B11491658.png)
